2,6-Dimethoxybenzylamine

Vue d'ensemble

Description

2,6-Dimethoxybenzylamine is a chemical compound that can be associated with various substituted phenethylamines and benzylamines, which are often studied for their potential pharmacological properties. Although the provided papers do not directly discuss 2,6-dimethoxybenzylamine, they do provide insights into similar compounds that can help infer the properties and reactions of 2,6-dimethoxybenzylamine.

Synthesis Analysis

The synthesis of compounds related to 2,6-dimethoxybenzylamine typically involves the use of commercially available precursors. For instance, the synthesis of N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine regioisomers, which are structurally related to 2,6-dimethoxybenzylamine, was achieved from commercially available materials . Similarly, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine involved a sodium methoxide catalyzed aldol condensation followed by catalytic reduction . These methods suggest that the synthesis of 2,6-dimethoxybenzylamine could also be performed using a suitable benzaldehyde precursor and subsequent reduction steps.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-dimethoxybenzylamine is often characterized by the presence of methoxy groups on the benzene ring, which can influence the physical and chemical properties of the molecule. For example, the presence of o-methoxy substituents in 2,6-dimethoxybenzoic acid causes the carboxy group to twist away from the plane of the benzene ring . This steric effect could also be relevant in the case of 2,6-dimethoxybenzylamine, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

The chemical reactions of dimethoxybenzylamine derivatives can vary depending on the substituents and the reaction conditions. The paper on N-methyl-2,3-dimethoxybenzylamine mentions the use of 2,3-dimethoxybenzaldehyde as a reactant, which could be relevant for the synthesis of 2,6-dimethoxybenzylamine by employing a similar aldehyde with the appropriate methoxy substitution pattern . The reactions often involve catalytic hydrogenation, indicating that 2,6-dimethoxybenzylamine could also be synthesized through such a process.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzylamine derivatives are influenced by the methoxy groups and the overall molecular structure. Gas chromatography-mass spectrometry (GC-MS) analysis of similar compounds has shown that the electron ionization mass spectra (EI-MS) can yield nearly identical fragment ions, which can be used for the identification of such compounds . The presence of methoxy groups can also affect the polarity and hydrogen bonding potential of the molecule, as seen in the case of 2,6-dimethoxybenzoic acid, where the methoxy groups influence the crystal packing and hydrogen bonding patterns .

Applications De Recherche Scientifique

Protecting Groups in Organic Synthesis :

- 2,6-Dimethoxybenzyl esters, a derivative of 2,6-Dimethoxybenzylamine, have been used as oxidatively removable carboxy protecting groups in organic synthesis. This application is significant because these esters can be readily oxidized to generate the corresponding carboxylic acids, which is a crucial step in the synthesis of various organic compounds (Kim & Misco, 1985).

Synthesis of Oxazoles :

- A novel synthesis method using 2,4-dimethoxybenzylamine as an ammonia equivalent in tandem Ugi/Robinson-Gabriel sequence was developed for the concise synthesis of a series of 2,4,5-trisubstituted oxazoles. This method showcases the compound's utility in creating complex organic structures (Shaw, Xu, & Hulme, 2012).

Fluorescence Derivatization Reagent :

- 3,4-Dimethoxybenzylamine has been identified as a highly sensitive pre-column fluorescence derivatization reagent for determining serotonin in human plasma. This application is crucial in biochemical analyses and medical diagnostics (Ishida, Takada, & Yamaguchi, 1997).

Solid Phase Synthesis of Peptides :

- Acid-labile substituted benzylamine type anchoring linkages, including 2,6-dimethoxybenzylamine derivatives, have been developed for solid-phase synthesis of peptide amides. This finding is significant for the synthesis of various peptides and proteins in medicinal chemistry (Shao, Li, & Voelter, 2009).

Electrochemical Sensing :

- The compound has been used in the electrochemical sensing of psychoactive substances, demonstrating its potential in forensic and drug detection applications (Souza et al., 2017).

Safety and Hazards

When handling 2,6-Dimethoxybenzylamine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

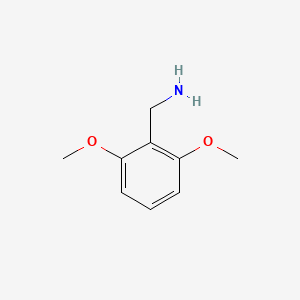

(2,6-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKGMBAKVJAVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

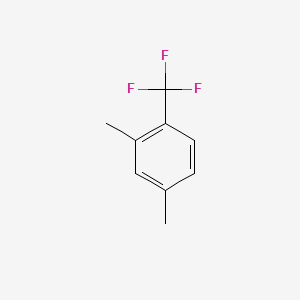

COC1=C(C(=CC=C1)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384193 | |

| Record name | 2,6-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxybenzylamine | |

CAS RN |

20781-22-0 | |

| Record name | 2,6-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,6-dimethoxybenzylamine derivatives in solid-phase peptide synthesis, and how does their use benefit the process?

A: 2,6-Dimethoxybenzylamine derivatives, specifically 4-benzoxy-2,6-dimethoxybenzylamine and 2-benzoxy-4,6-dimethoxybenzylamine, can act as acid-labile anchoring linkages in solid-phase peptide synthesis. [] These linkages are attached to a solid resin, and the peptide chain is assembled on the linkage. The key advantage of these derivatives is their sensitivity to acidic conditions. After the peptide synthesis is complete, treatment with trifluoroacetic acid (TFA) cleaves the peptide from the resin at the linkage point, releasing the desired peptide with a C-terminal amide group. [] This is particularly beneficial for synthesizing peptides with C-terminal asparagine, which are prone to side reactions when traditional strong acid cleavage methods are used. []

Q2: Can you provide an example of how the effectiveness of 2,6-dimethoxybenzylamine-based resins was demonstrated in the research?

A: The researchers successfully synthesized the peptide thymulin (FTS, pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn) using both 4-benzoxy-2,6-dimethoxybenzylamine and 2-benzoxy-4,6-dimethoxybenzylamine resins. [] They demonstrated that these resins facilitated the efficient attachment of Fmoc-protected amino acids and subsequent cleavage of the completed peptide in high purity using TFA. [] This example highlights the effectiveness of these resins in synthesizing C-terminal asparagine peptides using the Fmoc strategy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.